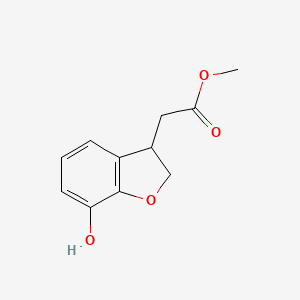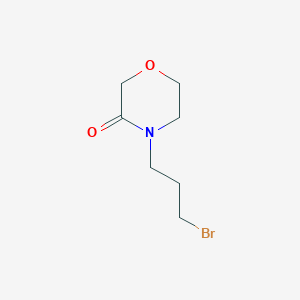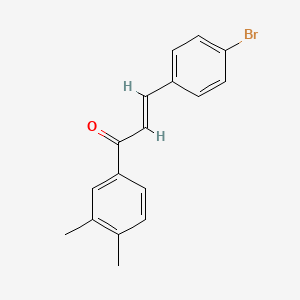
trans-3-(2,6-Difluorophenyl)-1-(2-naphthalenyl)-2-propen-1-one, 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-3-(2,6-Difluorophenyl)-1-(2-naphthalenyl)-2-propen-1-one, 98% (hereafter referred to as “the compound”) is a synthetic compound with a wide range of applications in scientific research. The compound has been studied extensively in a variety of fields, including biochemistry, physiology, and pharmacology.
Scientific Research Applications
The compound has a wide range of applications in scientific research. It has been used to study the effect of compounds on the activity of enzymes involved in metabolism and signal transduction. It has also been used to study the structure and function of proteins involved in cell cycle regulation, apoptosis, and cell migration. Additionally, the compound has been used to study the pharmacological properties of drugs and to develop new therapeutic agents.
Mechanism of Action
The compound binds to proteins and enzymes in the cell, altering their structure and function. It has been shown to inhibit the activity of enzymes involved in metabolism and signal transduction, as well as proteins involved in cell cycle regulation, apoptosis, and cell migration. The compound also binds to receptors on the cell surface and modulates their activity.
Biochemical and Physiological Effects
The compound has been shown to have a variety of biochemical and physiological effects on cells. It has been shown to inhibit the activity of enzymes involved in metabolism and signal transduction, as well as proteins involved in cell cycle regulation, apoptosis, and cell migration. Additionally, the compound has been shown to modulate the activity of receptors on the cell surface, leading to changes in cell signaling.
Advantages and Limitations for Lab Experiments
The compound has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable at room temperature. Additionally, it is non-toxic and has a low molecular weight, making it suitable for use in a variety of experimental conditions. The main limitation of the compound is that it is not water-soluble, which makes it difficult to use in aqueous solutions.
Future Directions
There are numerous possible future directions for research on the compound. It could be used to study the effect of compounds on the activity of enzymes involved in metabolism and signal transduction. Additionally, it could be used to study the structure and function of proteins involved in cell cycle regulation, apoptosis, and cell migration. It could also be used to study the pharmacological properties of drugs and to develop new therapeutic agents. Finally, it could be used to study the effects of compounds on the activity of receptors on the cell surface.
Synthesis Methods
The compound can be synthesized in a two-step process involving the reaction of 4-hydroxy-2,6-difluoronaphthalene and allyl bromide in the presence of a palladium catalyst. The first step of the reaction involves the palladium-catalyzed coupling of the two reactants to form the intermediate compound, trans-3-(2,6-difluorophenyl)-1-(2-naphthyl)propene. The second step of the reaction involves the oxidation of the intermediate compound to form the desired compound.
properties
IUPAC Name |
(E)-3-(2,6-difluorophenyl)-1-naphthalen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F2O/c20-17-6-3-7-18(21)16(17)10-11-19(22)15-9-8-13-4-1-2-5-14(13)12-15/h1-12H/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEYOGMGOAIARW-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C=CC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)/C=C/C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-3-(2,6-Difluorophenyl)-1-(2-naphthalenyl)-2-propen-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2-methyl-[1,5]naphthyridine hydrochloride](/img/structure/B6355096.png)
![(3aR,6aR)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid t-butyl ester oxalate](/img/structure/B6355102.png)


![tert-Butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate](/img/structure/B6355146.png)
![3-[Benzo(b)thiophen-2-yl]benzoic acid, 95%](/img/structure/B6355147.png)
![3-Methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B6355152.png)
![2,10-Diaza-9-(2-fluorophenyl)-5,5-dimethyl-14-nitrotricyclo[9.4.0.0<3,8>]pentadeca-1(15),3(8),11(12),13-tetraen-7-one](/img/structure/B6355159.png)


![4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one](/img/structure/B6355187.png)

![(2E)-1-(3,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6355212.png)